molecular formula C15H12F2N2O3 B13730868 N-(2,6-Difluorobenzoyl)-2-ethyl-6-nitroanilide

N-(2,6-Difluorobenzoyl)-2-ethyl-6-nitroanilide

Katalognummer: B13730868
Molekulargewicht: 306.26 g/mol
InChI-Schlüssel: BUSJJJHOROVCDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-Difluorobenzoyl)-2-ethyl-6-nitroanilide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and industry. The compound features a benzoyl group substituted with two fluorine atoms at the 2 and 6 positions, an ethyl group at the 2 position, and a nitro group at the 6 position on the aniline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Difluorobenzoyl)-2-ethyl-6-nitroanilide typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-ethyl-6-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: N-(2,6-Difluorobenzoyl)-2-ethyl-6-nitroanilide can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, organic solvents, and sometimes a base to facilitate the reaction.

Major Products Formed:

  • Reduction of the nitro group yields N-(2,6-Difluorobenzoyl)-2-ethyl-6-aminoanilide.
  • Substitution reactions can yield various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2,6-Difluorobenzoyl)-2-ethyl-6-nitroanilide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2,6-Difluorobenzoyl)-2-ethyl-6-nitroanilide involves its interaction with specific molecular targets. For instance, its fungicidal activity is believed to be due to its ability to inhibit the biosynthesis of essential components in fungal cells, leading to cell death . The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted.

Vergleich Mit ähnlichen Verbindungen

Comparison: N-(2,6-Difluorobenzoyl)-2-ethyl-6-nitroanilide is unique due to its specific substitution pattern on the benzoyl and aniline rings. This unique structure imparts distinct chemical and biological properties, making it suitable for applications where other similar compounds may not be as effective. For example, the presence of the nitro group can enhance its reactivity in certain chemical reactions, while the ethyl group can influence its solubility and interaction with biological targets.

Eigenschaften

Molekularformel

C15H12F2N2O3

Molekulargewicht

306.26 g/mol

IUPAC-Name

N-(2-ethyl-6-nitrophenyl)-2,6-difluorobenzamide

InChI

InChI=1S/C15H12F2N2O3/c1-2-9-5-3-8-12(19(21)22)14(9)18-15(20)13-10(16)6-4-7-11(13)17/h3-8H,2H2,1H3,(H,18,20)

InChI-Schlüssel

BUSJJJHOROVCDZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC=C2F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.